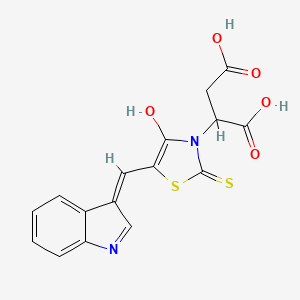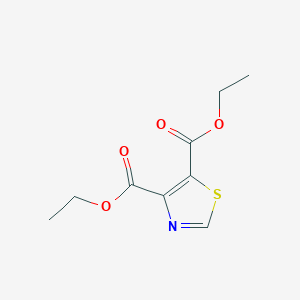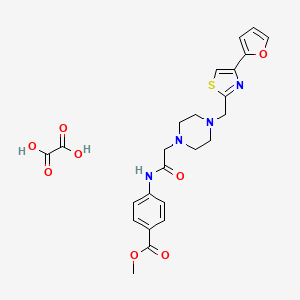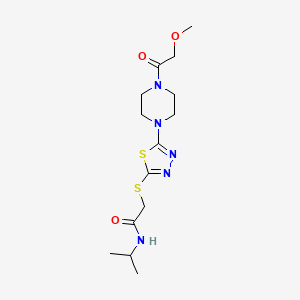![molecular formula C10H15NO3 B2984244 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 165813-66-1](/img/structure/B2984244.png)
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a chemical compound known for its unique bicyclic structure. It is a derivative of tropane alkaloids, which are known for their wide array of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: Another tropane derivative with similar biological activities.
Tropane alkaloids: A class of compounds with a similar bicyclic structure and diverse biological activities.
Uniqueness
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
(8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7,9-10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAJUIASUVGIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC(=O)CC1N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2984161.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
amine hydrochloride](/img/structure/B2984166.png)
![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)
![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
